molecular formula C24H24O2SSn B14294624 Cyclohex-2-ene-1-sulfinate;triphenylstannanylium CAS No. 113353-46-1

Cyclohex-2-ene-1-sulfinate;triphenylstannanylium

Katalognummer: B14294624
CAS-Nummer: 113353-46-1
Molekulargewicht: 495.2 g/mol
InChI-Schlüssel: ZSUQKEIYDJKKGU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohex-2-ene-1-sulfinate;triphenylstannanylium is a complex organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a cyclohexene ring with a sulfinate group and a triphenylstannanylium moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-2-ene-1-sulfinate;triphenylstannanylium typically involves the reaction of cyclohex-2-ene-1-sulfinate with triphenylstannane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohex-2-ene-1-sulfinate;triphenylstannanylium undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to sulfonate under specific conditions.

    Reduction: The compound can be reduced to form different organotin derivatives.

    Substitution: The triphenylstannanylium moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfonates, reduced organotin compounds, and various substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclohex-2-ene-1-sulfinate;triphenylstannanylium has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which Cyclohex-2-ene-1-sulfinate;triphenylstannanylium exerts its effects involves the interaction of the triphenylstannanylium moiety with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the pathways and outcomes of these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-2-en-1-one: A related compound with a similar cyclohexene ring structure.

    Cyclohexenone: Another similar compound used in organic synthesis.

    Cyclohexene: A simpler hydrocarbon with a cyclohexene ring.

Uniqueness

Cyclohex-2-ene-1-sulfinate;triphenylstannanylium is unique due to the presence of both the sulfinate and triphenylstannanylium groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

113353-46-1

Molekularformel

C24H24O2SSn

Molekulargewicht

495.2 g/mol

IUPAC-Name

cyclohex-2-ene-1-sulfinate;triphenylstannanylium

InChI

InChI=1S/C6H10O2S.3C6H5.Sn/c7-9(8)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2,(H,7,8);3*1-5H;/q;;;;+1/p-1

InChI-Schlüssel

ZSUQKEIYDJKKGU-UHFFFAOYSA-M

Kanonische SMILES

C1CC=CC(C1)S(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.